molecular formula C20H24BrN3O4S B237595 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide

5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide

カタログ番号 B237595
分子量: 482.4 g/mol
InChIキー: ISSPIFCAVRZHBB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, also known as BMS-986165, is a small molecule inhibitor that selectively targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of cytokines and growth factors. BMS-986165 is currently being studied for its potential therapeutic use in various autoimmune and inflammatory diseases.

作用機序

5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of various cytokines, including interleukin (IL)-12, IL-23, and type I interferons. By inhibiting TYK2, 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide blocks the downstream signaling of these cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to reduce the levels of various pro-inflammatory cytokines, including IL-12, IL-23, and interferon-gamma, in preclinical studies. In addition, 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to reduce the infiltration of inflammatory cells into tissues, leading to a reduction in tissue damage.

実験室実験の利点と制限

5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has a high degree of selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. In addition, 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide may have limitations in terms of its efficacy in certain autoimmune and inflammatory diseases, as well as potential side effects that need to be further investigated.

将来の方向性

There are several potential future directions for the development of 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide. One potential application is in the treatment of autoimmune and inflammatory diseases that are not currently responsive to existing therapies. In addition, further studies are needed to investigate the potential long-term safety and efficacy of 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, as well as its potential use in combination with other therapies. Finally, the development of more selective TYK2 inhibitors may provide additional therapeutic options for the treatment of autoimmune and inflammatory diseases.

合成法

The synthesis of 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide involves a multi-step process that includes the reaction of 2-bromo-5-chloro-3-methylbenzoic acid with 4-(methylsulfonyl)piperazine, followed by the coupling of the resulting intermediate with 2-amino-4-(trifluoromethyl)phenylboronic acid. The final step involves the introduction of a methoxy group and a bromine atom to the benzamide moiety.

科学的研究の応用

5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has shown promising results in preclinical studies for the treatment of various autoimmune and inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease. In a phase 2 clinical trial, 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide demonstrated significant improvement in the symptoms of psoriasis, with a favorable safety profile.

特性

製品名

5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide

分子式

C20H24BrN3O4S

分子量

482.4 g/mol

IUPAC名

5-bromo-2-methoxy-3-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H24BrN3O4S/c1-14-12-15(21)13-16(19(14)28-2)20(25)22-17-6-4-5-7-18(17)23-8-10-24(11-9-23)29(3,26)27/h4-7,12-13H,8-11H2,1-3H3,(H,22,25)

InChIキー

ISSPIFCAVRZHBB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)Br)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)OC

正規SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。